molecular formula C6H3ClF2N4 B2530741 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 477889-88-6

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2530741
CAS No.: 477889-88-6
M. Wt: 204.56
InChI Key: ROMPZOMVJLWOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound It is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a difluoromethyl group at the 3rd position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with difluoromethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced forms of the compound.

Scientific Research Applications

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used as a tool compound in biological studies to understand the role of specific molecular targets and pathways.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the difluoromethyl group, making it structurally simpler but potentially less versatile in its applications.

Uniqueness

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a chlorine atom and a difluoromethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMPZOMVJLWOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326710
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477889-88-6
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloropyridazin-6-yl hydrazine (5.0 g, 34.72 mmol) and difluoroacetic acid (21.93 mL; ca. 347 mmol) was heated at 100° C. for 3 hours and then evaporated to dryness. The involatile residue was dissolved in ethyl acetate (200 mL) and washed sequentially with saturated aqueous sodium carbonate and then saturated brine. The organic phase was dried over MgSO4, filtered, and evaporated to give 6-chloro-3-difluoromethyl-[1,2,4]-triazolo[4,3-b]pyridazine (6.0 g, 84.7%) as a white solid that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.93 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.